molecular formula C8H7ClN4 B3353040 6-Chloroquinoxaline-2,3-diamine CAS No. 52312-40-0

6-Chloroquinoxaline-2,3-diamine

Cat. No. B3353040
CAS RN: 52312-40-0
M. Wt: 194.62 g/mol
InChI Key: RQWVBQOUWJUMRS-UHFFFAOYSA-N
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Patent
US04022777

Procedure details

A solution of dimethyl oxaldiimidate (48 parts) in methanol (80 parts) was added to a slurry of 4-chloro-o-phenylenediamine (56 parts) in 0.3% aqueous hydrochloric acid (60 parts). The temperature rose to 54°. The reaction mixture was cooled and filtered to give a brown solid. After washing with THF, 61.4 parts of tan solid remained (80%). Recrystallization from THF or dioxane gave light-yellow crystals of 6-chloro-2,3-diaminoquinoxaline, m.p. 300°-303°.
[Compound]
Name
dimethyl oxaldiimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1>CO.Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[C:5]([NH2:8])[C:4]([NH2:9])=[N:9]2

Inputs

Step One
Name
dimethyl oxaldiimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 54°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
After washing with THF, 61.4 parts of tan solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from THF or dioxane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C(C(=NC2=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.